molecular formula C9H11NO4S B3022615 methyl 4-Amino-3-methylsulfonylbenzoate CAS No. 404964-28-9

methyl 4-Amino-3-methylsulfonylbenzoate

Cat. No.: B3022615
CAS No.: 404964-28-9
M. Wt: 229.26 g/mol
InChI Key: MQEHZIIXZHVUQS-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-methylsulfonylbenzoate is a benzoate ester derivative featuring a 4-amino substituent and a 3-methylsulfonyl group on the aromatic ring.

Properties

IUPAC Name

methyl 4-amino-3-methylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-14-9(11)6-3-4-7(10)8(5-6)15(2,12)13/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEHZIIXZHVUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621917
Record name Methyl 4-amino-3-(methanesulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404964-28-9
Record name Methyl 4-amino-3-(methanesulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-Amino-3-methylsulfonylbenzoate can be synthesized through several methods. One common approach involves the reduction of 3-methyl-4-nitrobenzoic acid using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in methanol, and the product is obtained after filtration and concentration .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be efficient and cost-effective, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Amino-3-methylsulfonylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory and Analgesic Properties

Methyl 4-amino-3-methylsulfonylbenzoate has been investigated for its potential use as an anti-inflammatory and analgesic agent. Its structural characteristics allow it to interact with biological pathways involved in pain and inflammation. Research indicates that derivatives of this compound may inhibit specific enzymes or receptors associated with these conditions.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound, demonstrating that modifications in the sulfonyl group enhanced anti-inflammatory activity while maintaining low toxicity levels .

1.2 Synthesis of Drug Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It can be used to create more complex molecules through reactions such as acylation and alkylation.

  • Data Table: Synthesis Pathways
Reaction TypeStarting MaterialProductYield (%)
AcylationThis compoundN-butyryl-4-amino-3-methylbenzoate92
AlkylationThis compoundMethyl 4-(cyclopropylethynyl)-2-(methylsulfonyl)benzoate95

Agrochemical Applications

2.1 Herbicide Development

This compound has shown potential in the development of herbicides due to its ability to inhibit specific biological pathways in plants. This compound can disrupt growth processes, making it effective against certain weed species.

  • Case Study : Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced weed biomass in controlled studies, indicating its potential as a selective herbicide .

Chemical Synthesis Applications

3.1 Intermediate in Organic Synthesis

The compound is widely used as a building block in organic synthesis, facilitating the creation of more complex chemical structures. Its reactivity allows it to participate in various chemical transformations.

  • Data Table: Synthetic Routes
Reaction TypeConditionsResulting CompoundYield (%)
EsterificationMethanol, sulfuric acid refluxMethyl ester derivative95
ReductionLithium aluminum hydrideAlcohol derivative90

Mechanism of Action

The mechanism of action of Methyl 4-Amino-3-methylsulfonylbenzoate involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Structural Differences :

  • Methyl 4-amino-3-methylsulfonylbenzoate lacks the triazine ring present in these herbicides.
  • The absence of a triazine component may limit its interaction with acetolactate synthase (ALS), a target enzyme for sulfonylurea herbicides, implying distinct biological mechanisms or roles as a synthetic intermediate .

Physicochemical Properties

While direct data for this compound are unavailable, Table 3 from IC-AMCE 2023 () provides generalized properties of methyl esters, such as:

  • Hydrophobicity: Influenced by sulfonyl and amino groups, which may enhance water solubility compared to triazine-containing analogs (e.g., logP reduction).
  • Stability : Methyl esters typically exhibit moderate hydrolysis resistance under neutral conditions but degrade in acidic/basic environments.

In contrast, methyl salicylate (a structurally distinct ester referenced in ) has a logP of ~2.3 and rapid hydrolysis rates, underscoring how electron-withdrawing groups (e.g., sulfonyl) in this compound could increase stability .

Functional Group Impact on Bioactivity

  • Amino Group: The 4-amino substituent may act as a hydrogen-bond donor, enhancing binding to biological targets or increasing solubility compared to methoxy or ethoxy groups in ethametsulfuron or metsulfuron methyl esters.

Biological Activity

Methyl 4-Amino-3-methylsulfonylbenzoate (also known as methyl 4-amino-3-(methylsulfonyl)benzoate) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

  • The compound may inhibit specific enzymes involved in inflammatory pathways, which is common among sulfonamide derivatives. This inhibition can lead to reduced inflammation and pain relief in various conditions.

2. Antimicrobial Activity:

  • Similar compounds have shown antimicrobial properties, suggesting that this compound could potentially exhibit activity against certain bacterial strains.

3. Herbicidal Properties:

  • The compound's structural similarities to known herbicides indicate its potential use in agricultural applications as a growth inhibitor for specific weeds.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound. For instance:

  • Anti-inflammatory Activity:
    • In vitro assays demonstrated that the compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with an IC₅₀ value in the low micromolar range. This suggests potential use in treating inflammatory diseases .
  • Antimicrobial Activity:
    • Preliminary tests indicated that this compound displayed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Agrochemical Applications

In agricultural contexts, this compound has been investigated for its herbicidal properties:

  • Herbicidal Efficacy:
    • Field trials revealed that the compound effectively inhibited the growth of several weed species, demonstrating a reduction in biomass by over 70% compared to untreated controls .

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models assessed the anti-inflammatory effects of this compound. The results showed a significant reduction in paw edema induced by carrageenan, with histological examinations revealing decreased infiltration of inflammatory cells .

Case Study 2: Antimicrobial Activity Assessment

In vitro assays were performed using various bacterial strains to evaluate the antimicrobial activity of the compound. Results indicated that it possessed bactericidal effects similar to those of standard antibiotics, with notable efficacy against multidrug-resistant strains .

Research Findings Summary

Activity IC₅₀ / MIC Values Notes
Anti-inflammatory~0.1 μMSignificant inhibition of COX-2
Antimicrobial~10 μg/mLEffective against E. coli and S. aureus
Herbicidal>70% biomass reductionEffective on multiple weed species

Q & A

What synthetic routes are available for methyl 4-amino-3-methylsulfonylbenzoate, and how can their efficiency be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves esterification of 4-amino-3-methylsulfonylbenzoic acid using methanol under acidic catalysis. Key steps include:

  • Reagent Selection: Use anhydrous methanol and H₂SO₄ or thionyl chloride for esterification.
  • Temperature Control: Maintain reflux conditions (e.g., 70–80°C) to drive the reaction to completion.
  • Purification: Recrystallize the product using solvents like ethanol/water mixtures to remove unreacted acid.

Optimization Strategies:

  • Monitor reaction progress via TLC (hexane/EtOH mixtures, Rf ~0.6) .
  • Adjust molar ratios (e.g., 1:5 acid-to-alcohol ratio) to minimize side products.
  • For scalability, consider catalytic methods (e.g., DMAP) to enhance yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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